Home > Products > Screening Compounds P87609 > N-Desalkyl Itraconazole
N-Desalkyl Itraconazole - 89848-41-9

N-Desalkyl Itraconazole

Catalog Number: EVT-1446858
CAS Number: 89848-41-9
Molecular Formula: C31H30Cl2N8O4
Molecular Weight: 649.533
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Desalkyl Itraconazole is a significant metabolite of Itraconazole, an antifungal agent widely used for treating various fungal infections. The compound is produced through the metabolism of Itraconazole by cytochrome P450 3A4 enzymes. Understanding N-Desalkyl Itraconazole is crucial for evaluating the pharmacokinetics and therapeutic efficacy of Itraconazole, as well as its potential interactions with other medications.

Source

N-Desalkyl Itraconazole is primarily formed in the liver during the metabolism of Itraconazole. This transformation involves the removal of an alkyl group, resulting in a compound that retains antifungal properties but may exhibit different pharmacological characteristics compared to its parent compound. The compound's presence in plasma can be measured using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Classification

N-Desalkyl Itraconazole is classified as a triazole antifungal agent. It belongs to the broader category of azole compounds, which are characterized by their ability to inhibit fungal ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is shared with other azole derivatives, making N-Desalkyl Itraconazole relevant in the context of antifungal therapy .

Synthesis Analysis

Methods

The synthesis of N-Desalkyl Itraconazole occurs predominantly through metabolic pathways involving cytochrome P450 enzymes. Specifically, cytochrome P450 3A4 catalyzes the demethylation process that leads to the formation of this metabolite. While direct synthetic routes for N-Desalkyl Itraconazole are less common in literature, understanding its metabolic production is essential for pharmacological studies.

Technical Details

The metabolic pathway can be outlined as follows:

  1. Administration of Itraconazole: Upon administration, Itraconazole undergoes hepatic metabolism.
  2. Cytochrome P450 3A4 Activity: The enzyme catalyzes the removal of an alkyl group from the Itraconazole molecule.
  3. Formation of N-Desalkyl Itraconazole: The resultant compound retains antifungal activity but may have altered pharmacokinetic properties compared to the parent drug .
Molecular Structure Analysis

Structure

The molecular formula for N-Desalkyl Itraconazole is C33H38Cl2N8O4C_{33}H_{38}Cl_2N_8O_4, reflecting its complex structure derived from Itraconazole by the removal of an alkyl side chain.

Data

Key structural data includes:

  • Molecular Weight: Approximately 705.64 g/mol.
  • Functional Groups: Contains triazole and dioxolane rings, essential for its antifungal activity.
  • Chirality: Like its parent compound, N-Desalkyl Itraconazole features chiral centers that may influence its biological activity .
Chemical Reactions Analysis

Reactions

Technical Details

The primary reaction pathway involves:

  • Demethylation: This reaction is facilitated by cytochrome P450 enzymes, specifically targeting methyl groups on the Itraconazole structure .
Mechanism of Action

Process

N-Desalkyl Itraconazole exerts its antifungal effects primarily through inhibition of ergosterol synthesis in fungal cell membranes. This action disrupts membrane integrity and function, leading to cell death.

Data

The mechanism involves:

  1. Inhibition of Lanosterol 14α-Demethylase: This enzyme plays a critical role in converting lanosterol to ergosterol.
  2. Impact on Fungal Growth: By inhibiting this pathway, N-Desalkyl Itraconazole effectively hampers fungal proliferation and survival .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance depending on formulation.
  • Solubility: Solubility characteristics vary; studies indicate solubility increases with temperature and can be significantly influenced by solvent choice .

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity and formulation conditions.

Relevant analyses include solubility tests in various solvents which indicate that maximum solubility occurs in certain binary mixtures like dimethylformamide and ethanol .

Applications

Scientific Uses

N-Desalkyl Itraconazole's primary application lies within pharmaceutical research and clinical settings:

  1. Therapeutic Monitoring: It serves as a critical marker for assessing therapeutic levels of Itraconazole in patients, aiding in dose adjustments and monitoring potential drug interactions .
  2. Research Studies: Investigated for its role in understanding drug metabolism and pharmacokinetics within clinical biochemistry contexts.

This metabolite is integral to ongoing research aimed at optimizing antifungal therapies and understanding patient-specific responses to treatment regimens .

Chemical Characterization of N-Desalkyl Itraconazole

Structural Elucidation and Nomenclature

N-Desalkyl itraconazole (ND-ITZ; CAS 89848-41-9) is a major pharmacologically active metabolite of the antifungal drug itraconazole (ITZ). Its systematic IUPAC name is cis-4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, reflecting its complex polycyclic architecture [2] [3] . Structurally, ND-ITZ arises from the oxidative removal of the sec-butyl side chain attached to the triazolone ring of itraconazole, resulting in a tertiary amine functionality at this position [1] [4]. The metabolite retains the dioxolane ring and triazole groups critical for target binding but exhibits reduced molecular weight (649.53 g/mol; C~31~H~30~Cl~2~N~8~O~4~) compared to the parent drug (705.64 g/mol) [3] [6] . Stereochemically, commercial itraconazole comprises four cis-stereoisomers, and ND-ITZ inherits the cis configuration at the dioxolane C-2 and C-4 positions, which influences its metabolic formation kinetics and inhibitory potency [5] [8].

  • Key Structural Features:
  • Cleavage site: Loss of the sec-butyl group from the 1,2,4-triazol-3-one ring.
  • Retention of dioxolane ring with dichlorophenyl and triazolylmethyl substituents.
  • Piperazine linker connecting to a phenyl-triazolone moiety.

Physicochemical Properties and Stability Profiles

ND-ITZ is a white-to-pale brown crystalline solid with a melting point exceeding 213°C (with decomposition) [2] . Its solubility profile is characterized by high lipophilicity (predicted logP ~4.26), contributing to significant protein binding (>99%) and limited aqueous solubility [6] . Experimental data shows slight solubility in dimethyl sulfoxide (DMSO) upon heating/sonication and very limited solubility in methanol, while it remains practically insoluble in water or buffered solutions at physiological pH [2] [3]. The compound exhibits a predicted pKa of 10.16 ± 0.20, indicating predominantly basic character under physiological conditions [2] . Stability studies within LC-MS/MS analytical methods demonstrate that ND-ITZ remains stable in human plasma for at least 24 hours at room temperature and through three freeze-thaw cycles when stored at -80°C [1] [4]. However, it may undergo pH-dependent hydrolytic degradation, particularly under strongly acidic or alkaline conditions, necessitating controlled handling during analytical procedures.

Table 1: Physicochemical Properties of N-Desalkyl Itraconazole

PropertyValueMeasurement Conditions
Molecular FormulaC~31~H~30~Cl~2~N~8~O~4~-
Molecular Weight649.53 g/mol-
Melting Point>213°C (dec.)Decomposition observed
Predicted Density1.49 ± 0.1 g/cm³-
Solubility in WaterPractically insolublepH 7.4, 20°C
Solubility in DMSOSlightly soluble (with heating)25°C
Solubility in MethanolVery slightly soluble (with heating)25°C
Predicted pKa10.16 ± 0.20-
LogP (Predicted)4.26-

Synthesis Pathways and Key Intermediates

The synthesis of ND-ITZ occurs through biotransformation and chemical synthesis routes:

  • Biotransformation (Primary Pathway): ND-ITZ is predominantly formed in vivo via cytochrome P450 3A4 (CYP3A4)-mediated oxidative N-dealkylation of itraconazole. This sequential metabolism involves initial hydroxylation of itraconazole to hydroxy-itraconazole (OH-ITZ), followed by oxidation to keto-itraconazole (keto-ITZ), culminating in the cleavage of the sec-butyl side chain to yield ND-ITZ [1] [4] [5]. The reaction exhibits stereoselectivity, favoring the (2R,4S) isomers of itraconazole as substrates [5] [8].

  • Chemical Synthesis: Non-enzymatic synthesis routes typically start from advanced intermediates of itraconazole. A common strategy involves:

  • Protection of the triazolone nitrogen in a precursor molecule.
  • Selective oxidative cleavage (e.g., using periodate or ozonolysis) of the side chain mimicking the sec-butyl group.
  • Deprotection and purification via preparative HPLC [2] [3] . Key intermediates include protected forms of the triazolone-piperazine-phenyl scaffold and the dioxolane fragment. The final step often requires chiral resolution to isolate the cis-configured ND-ITZ, mirroring the metabolite's natural configuration [3] .

Scale Challenges: Chemical synthesis typically yields milligram quantities (e.g., 10–250 mg), reflecting its use primarily as a reference standard. Synthesis costs are high (e.g., $398/10mg), driven by complex purification requirements [3] [7].

Isotopic Labeling Strategies

Deuterated derivatives of ND-ITZ serve as indispensable internal standards in quantitative bioanalysis, enabling precise correction for matrix effects and extraction variability during LC-MS/MS assays:

  • ND-ITZ-d~8~: This derivative incorporates eight deuterium atoms, typically at aromatic positions or on stable alkyl groups within the molecule. It co-elutes chromatographically with native ND-ITZ but exhibits distinct mass shifts (e.g., m/z 649 → 657) in mass spectrometry, allowing unambiguous differentiation [1] [4]. It is commercially synthesized using deuterated building blocks (e.g., deuterated phenylpiperazine precursors) under controlled conditions to ensure isotopic purity >98% [4].

  • Applications: Deuterated ND-ITZ enables accurate quantification of the metabolite in human plasma at concentrations as low as 1 ng/mL, facilitating pharmacokinetic studies of itraconazole metabolism. It is critical for assessing the contribution of ND-ITZ to CYP3A4 inhibition during drug-drug interaction studies [1] [4] [8].

Table 2: Deuterated Derivatives of N-Desalkyl Itraconazole

DerivativeKey ModificationPrimary ApplicationDetection Shift (m/z)
ND-ITZ-d~8~Eight deuterium atomsInternal standard for LC-MS/MS bioanalysis~649 → 657 (M+H)+
(Synthesized from deuterated phenylpiperazine precursors)Correction for matrix effects in plasma samples
  • Synthetic Considerations: Deuterium incorporation must avoid labile positions prone to hydrogen-deuterium exchange (e.g., amide N-H). Synthesis typically employs deuterated analogs of key intermediates like phenylpiperazine, followed by coupling to the deuterium-stable dioxolane-triazole fragment [4].

Properties

CAS Number

89848-41-9

Product Name

N-Desalkyl Itraconazole

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

Molecular Formula

C31H30Cl2N8O4

Molecular Weight

649.533

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1

InChI Key

FBAPZOQKYAPBHI-DLFZDVPBSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

Synonyms

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.